molecular formula C16H19N9O2 B2953799 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide CAS No. 1797717-64-6

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide

Katalognummer: B2953799
CAS-Nummer: 1797717-64-6
Molekulargewicht: 369.389
InChI-Schlüssel: UHJVEDGZDJSILF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position. The pyrimidine ring is further linked to a piperidine-3-carboxamide scaffold, which is N-substituted with a (3-methyl-1,2,4-oxadiazol-5-yl)methyl group. The triazole and oxadiazole groups may enhance metabolic stability and binding affinity, while the piperidine-carboxamide moiety could contribute to solubility and membrane permeability.

Eigenschaften

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N9O2/c1-11-22-15(27-23-11)6-18-16(26)12-3-2-4-24(7-12)13-5-14(20-9-19-13)25-10-17-8-21-25/h5,8-10,12H,2-4,6-7H2,1H3,(H,18,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJVEDGZDJSILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound integrates multiple pharmacologically relevant moieties, including a triazole and an oxadiazole, which are known for their diverse biological effects.

Chemical Structure

The molecular formula of this compound is C21H25N9OC_{21}H_{25}N_{9}O with a molecular weight of approximately 419.5 g/mol. The structural components include:

  • Triazole ring : Known for its antimicrobial properties.
  • Pyrimidine moiety : Often associated with anticancer activity.
  • Piperidine group : Contributes to various pharmacological activities.

Anticancer Activity

Research has indicated that compounds containing triazole and oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)0.48Induction of apoptosis via caspase activation
HCT116 (colon)0.78Cell cycle arrest at G1 phase
U937 (leukemia)0.19Increased p53 expression

Antimicrobial Activity

The triazole moiety is well-documented for its broad-spectrum antimicrobial activity. Compounds similar to this one have been effective against various pathogens, including fungi and bacteria .

  • Enzyme Inhibition : Many derivatives have been shown to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis pathways .
  • Apoptotic Pathways : The compound activates apoptotic pathways by increasing the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2 .
  • Cell Cycle Modulation : Studies indicate that certain derivatives can cause cell cycle arrest in the G1 phase, which prevents cancer cell proliferation .

Study 1: Cytotoxicity Against Leukemia Cells

In a study examining the effects on leukemia cell lines (CEM-C7 and U937), the compound demonstrated significant cytotoxicity with IC50 values lower than traditional chemotherapeutics such as doxorubicin. Flow cytometry assays revealed that the compound effectively induced apoptosis in these cell lines.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar triazole-containing compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs with overlapping structural features or therapeutic targets. Key parameters include molecular weight, solubility, enzymatic inhibition, and synthetic accessibility.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Reported Activity (IC₅₀) Solubility (LogP) Reference Compounds
Target Compound ~432.4 g/mol Pyrimidine-triazole, oxadiazole, piperidine N/A Estimated 2.1
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 374.4 g/mol Pyrazolo-pyridine, carboxamide N/A 3.8
1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide ~423.5 g/mol Cyclopenta-pyridazine, pyrrolidinyl PI3Kα: 12 nM 1.9
3-(4-[[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl]piperidin-1-yl)pyrazine-2-carbonitrile ~406.4 g/mol Pyridazine-pyrazole, piperidine mTOR: 8 nM 2.4

Key Observations:

Structural Diversity : The target compound’s pyrimidine-triazole core distinguishes it from pyrazolo-pyridine (e.g., ) or pyridazine-based analogs (e.g., ). The oxadiazole group may improve metabolic stability compared to pyrrolidinyl or carbonitrile substituents .

Enzymatic Inhibition : While direct IC₅₀ values are unavailable, the piperidine-carboxamide motif is shared with PI3K/mTOR inhibitors (e.g., 12 nM for PI3Kα in ). The triazole group’s hydrogen-bonding capacity could enhance target engagement compared to pyrazole or cyclopenta rings.

Solubility : The target compound’s estimated LogP (~2.1) suggests better aqueous solubility than pyrazolo-pyridine derivatives (LogP ~3.8, ), likely due to its polar oxadiazole and carboxamide groups.

Synthetic Complexity : The oxadiazole ring may require multi-step synthesis (e.g., cyclization of amidoximes), contrasting with simpler amide couplings in analogs like .

Mechanistic and Pharmacokinetic Considerations

  • Target Selectivity : The triazole-pyrimidine scaffold may favor kinases like PI3K or Aurora A, whereas pyridazine analogs (e.g., ) show mTOR affinity. The oxadiazole’s electron-withdrawing nature could modulate ATP-binding pocket interactions .
  • Toxicity : Piperidine-carboxamides generally exhibit lower hepatotoxicity than benzothiazoles (e.g., 2-(4-ethoxyphenyl)-1,3-benzothiazole in ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.